molecular formula C20H26N10Na2O16P2 B7987254 CID 44630311

CID 44630311

Cat. No. B7987254
M. Wt: 770.4 g/mol
InChI Key: KILHRZFZOBJJIM-OMACHJOKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 44630311 is a useful research compound. Its molecular formula is C20H26N10Na2O16P2 and its molecular weight is 770.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 44630311 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 44630311 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

disodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;;/h2*2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;;2*+1/p-2/t2*3-,5-,6-,9-;;/m11../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILHRZFZOBJJIM-OMACHJOKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)[O-])O)NC(=NC2=O)N.C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)[O-])NC(=NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)NC(=NC2=O)N.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)[O-])NC(=NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N10Na2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44630311

Disclaimer and Information on In-Vitro Research Products

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